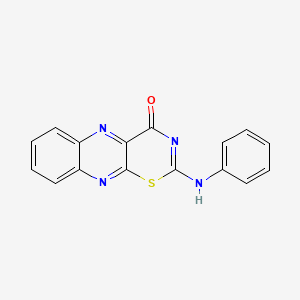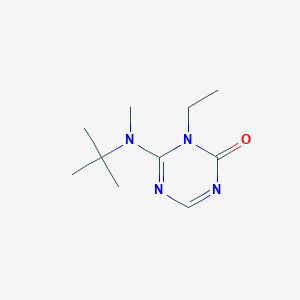
6-(tert-Butyl(methyl)amino)-1-ethyl-1,3,5-triazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(tert-Butyl(methyl)amino)-1-ethyl-1,3,5-triazin-2(1H)-one is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl(methyl)amino)-1-ethyl-1,3,5-triazin-2(1H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethyl-1,3,5-triazin-2(1H)-one with tert-butyl(methyl)amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butyl(methyl)amino)-1-ethyl-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl(methyl)amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with different functional groups.
Scientific Research Applications
6-(tert-Butyl(methyl)amino)-1-ethyl-1,3,5-triazin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(tert-Butyl(methyl)amino)-1-ethyl-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 6-(tert-Butylamino)-1-ethyl-1,3,5-triazin-2(1H)-one
- 6-(Methylamino)-1-ethyl-1,3,5-triazin-2(1H)-one
- 6-(tert-Butyl(methyl)amino)-1-methyl-1,3,5-triazin-2(1H)-one
Uniqueness
6-(tert-Butyl(methyl)amino)-1-ethyl-1,3,5-triazin-2(1H)-one is unique due to the presence of both tert-butyl and methyl groups on the amino substituent, which can influence its reactivity and interactions with other molecules. This structural feature may confer distinct properties compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H18N4O |
|---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
6-[tert-butyl(methyl)amino]-1-ethyl-1,3,5-triazin-2-one |
InChI |
InChI=1S/C10H18N4O/c1-6-14-8(11-7-12-9(14)15)13(5)10(2,3)4/h7H,6H2,1-5H3 |
InChI Key |
BPTPHDGJMUFCSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=NC1=O)N(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



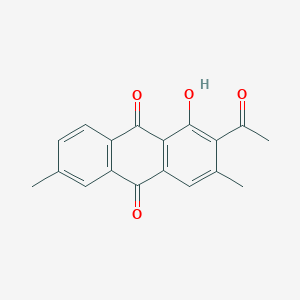
![1,3,5-tris[4-[2-(4-ethynylphenyl)ethynyl]phenyl]benzene](/img/structure/B13136978.png)
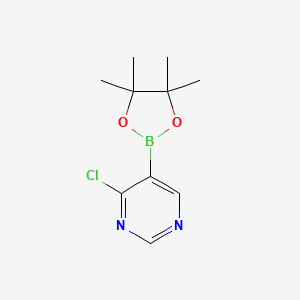

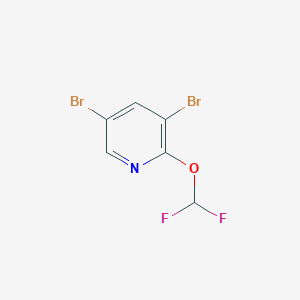
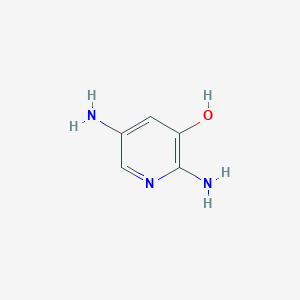

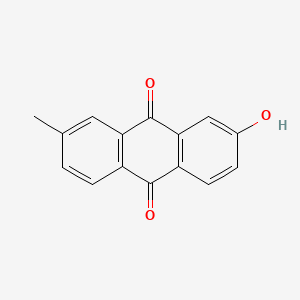
![N-[4-Anilino-6-(methylamino)-1,3,5-triazin-2-yl]-L-glutamic acid](/img/structure/B13137011.png)
![5,7-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13137016.png)

